molecular formula C7H13NO3S2 B166936 Thiobutarit CAS No. 130999-92-7

Thiobutarit

Cat. No. B166936
M. Wt: 223.3 g/mol
InChI Key: VUAFHZCUKUDDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiobutarit is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing compound that belongs to the class of thioesters. Thiobutarit has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Mechanism Of Action

The mechanism of action of thiobutarit is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. Thiobutarit has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are involved in inflammation.

Biochemical And Physiological Effects

Thiobutarit has been shown to have various biochemical and physiological effects, including antifungal and antibacterial activity, anti-inflammatory activity, and potential anticancer activity. It has also been shown to have effects on the central nervous system, including the inhibition of acetylcholinesterase activity.

Advantages And Limitations For Lab Experiments

Thiobutarit has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for careful handling due to its sulfur-containing nature.

Future Directions

There are several future directions for research on thiobutarit, including further studies on its mechanism of action, potential applications in agriculture, medicine, and material science, and the development of new synthesis methods to improve yield and purity. Additionally, there is a need for further studies on the potential toxicity of thiobutarit and its effects on the environment.

Synthesis Methods

Thiobutarit can be synthesized through various methods, including the reaction of butyric anhydride with hydrogen sulfide, the reaction of butyric acid with thionyl chloride and hydrogen sulfide, and the reaction of butyric acid with phosphorus pentasulfide. The yield and purity of thiobutarit depend on the method of synthesis and the purity of the starting materials.

Scientific Research Applications

Thiobutarit has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, thiobutarit has been shown to have antifungal and antibacterial properties, making it a potential candidate for use as a pesticide or herbicide. In medicine, thiobutarit has been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer. In material science, thiobutarit has been studied for its potential use in the synthesis of polymers and other materials.

properties

IUPAC Name

2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAFHZCUKUDDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CS)C(=O)O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860805
Record name N-(2-Methyl-2-sulfanylpropanoyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid

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